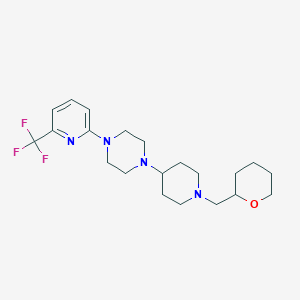![molecular formula C9H13BrO2 B2962898 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone CAS No. 2413885-17-1](/img/structure/B2962898.png)
2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone” are not found, there are related studies on the synthesis of similar compounds. For instance, a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes affording substituted spirolactones in yields of 19-91% via a 5- exo-dig radical cyclization under visible light is presented .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic chemistry, 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone is utilized as a versatile intermediate for synthesizing spirocyclic compounds . These compounds are prevalent in many natural products and pharmaceuticals due to their complex and rigid structures that can interact with biological targets. The spirocyclic framework of this compound provides a scaffold that can be further functionalized to create diverse molecular architectures.
Medicinal Chemistry
This compound finds its application in medicinal chemistry as a precursor for the synthesis of various pharmacologically active molecules . Its bromine atom can be used in cross-coupling reactions to introduce different substituents, which are essential for tuning the biological activity of potential drug candidates.
Materials Science
In materials science, the spirocyclic structure of 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone can be incorporated into polymers to enhance their thermal stability and rigidity . The presence of a bromine atom also allows for further chemical modifications, which can lead to the development of novel materials with unique properties.
Analytical Chemistry
Analytical chemists may employ this compound as a standard or reference material in chromatographic methods to identify or quantify similar compounds within complex mixtures . Its distinct spectroscopic signatures enable it to serve as a benchmark for calibration and method development.
Environmental Science
In environmental science, researchers can use this compound to study the degradation pathways of spirocyclic pollutants . Understanding how such structures break down in the environment can inform the design of more eco-friendly chemicals and help in assessing the long-term impact of existing substances.
Pharmacology
Pharmacologically, 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone can be a key intermediate in the synthesis of molecules designed to modulate biological pathways . Its structural complexity allows for interaction with various enzymes and receptors, making it a valuable tool in drug discovery and development.
Biochemistry
In biochemistry, this compound’s reactivity can be harnessed to study enzyme-catalyzed bromination reactions . It can act as a substrate to investigate the specificity and mechanism of enzymes that mediate halogenation, which is a critical modification in many bioactive compounds.
Eigenschaften
IUPAC Name |
2-bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c10-6-8(11)7-4-9(5-7)2-1-3-12-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFCJIRQSNREJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)CBr)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2962815.png)


![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)

![2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2962826.png)

![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)

![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)
![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)